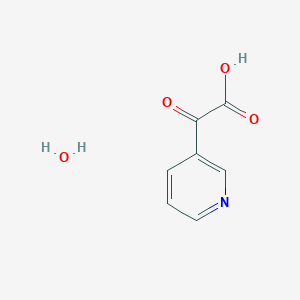

Oxo(3-pyridinyl)acetic acid hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-pyridin-3-ylacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3.H2O/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4H,(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDNPUBMTUJXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Oxo 3 Pyridinyl Acetic Acid Hydrate and Its Analogues

Total Synthesis Approaches to Oxo(3-pyridinyl)acetic Acid Hydrate (B1144303)

The complete synthesis of oxo(3-pyridinyl)acetic acid hydrate can be achieved through various strategic pathways, which can be broadly categorized as convergent and divergent syntheses.

Convergent Synthetic Strategies for Core Structure Assembly

One such conceptual approach could involve the reaction of a 3-pyridinyl organometallic reagent with a protected glyoxylic acid derivative. For instance, a Grignard reagent or an organolithium species derived from 3-halopyridine could be added to a protected form of glyoxylic acid, such as its ethyl ester, followed by deprotection and hydrolysis to yield the target α-keto acid. The final hydration step would likely occur during the aqueous workup or purification.

Another convergent route could utilize palladium-catalyzed cross-coupling reactions. A 3-halopyridine could be coupled with an organotin or organoboron derivative of a protected α-keto ester. Subsequent hydrolysis of the ester and any protecting groups would furnish the desired product. The versatility of modern cross-coupling methods allows for a broad range of functional group tolerance, making this a powerful strategy for accessing analogues with varied substitution patterns on the pyridine (B92270) ring.

Divergent Synthetic Pathways from Common Precursors

In contrast to convergent strategies, divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of related compounds. This is particularly useful for structure-activity relationship studies of analogues.

A common precursor for the divergent synthesis of this compound and its analogues could be 3-acetylpyridine (B27631). This readily available starting material can undergo a variety of transformations. For example, oxidation of the methyl group of 3-acetylpyridine can lead to the formation of the α-keto acid. Various oxidizing agents could be employed, and the choice of reagent would be crucial to avoid over-oxidation or side reactions on the pyridine ring.

Alternatively, a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated N-benzyl aldimines or ketimines and alkynes can produce highly substituted pyridine derivatives. organic-chemistry.org These pyridines can then be further functionalized to introduce the oxoacetic acid moiety. This method provides a flexible entry point to a wide range of substituted pyridine cores. organic-chemistry.org

Another divergent approach could involve the modification of a pre-formed pyridine ring system. For instance, starting with a functionalized pyridine, such as 3-cyanopyridine, hydrolysis of the nitrile to a carboxylic acid, followed by a series of steps to introduce the α-keto group, represents a plausible divergent route.

Precursor Functionalization and Derivatization Routes

The successful synthesis of this compound heavily relies on the strategic functionalization and derivatization of precursor molecules. Key transformations include the formation of the α-keto acid and the introduction of the 3-pyridinyl group.

Chemoselective Oxidation Reactions for α-Keto Acid Formation

The formation of the α-keto acid functionality is a critical step. One common method involves the oxidation of an α-hydroxy acid precursor. The chemoselective oxidation of α-hydroxy acids to α-keto acids can be challenging due to the lability of the α-keto acid products, which can readily undergo decarboxylation. acs.org However, methods utilizing nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), with molecular oxygen as a co-oxidant have proven effective for this transformation. acs.org This approach is advantageous as it is environmentally benign and simplifies the purification of the polar α-keto acid products. acs.org

Another route to α-keto acids is through the oxidation of methyl ketones. For instance, selenium dioxide (SeO2) can be used to oxidize 3-acetylpyridine directly to 3-pyridylglyoxal, which can then be further oxidized to the desired α-keto acid. Careful control of reaction conditions is necessary to achieve high selectivity.

Regioselective Pyridinylation Techniques for Introducing the 3-Pyridinyl Moiety

The introduction of the 3-pyridinyl group onto a carbon backbone requires precise regiocontrol. The use of 3,4-pyridyne intermediates offers a powerful method for the regioselective difunctionalization of pyridines. nih.govresearchgate.net By generating a 3,4-pyridyne in the presence of a nucleophile, a 3-substituted pyridine can be formed. The regioselectivity of the nucleophilic addition can be controlled by substituents on the pyridyne precursor, as predicted by the aryne distortion model. nih.gov This methodology allows for the construction of highly decorated pyridine derivatives. nih.govresearchgate.netnih.gov

Directed ortho-metalation is another powerful tool for the regioselective functionalization of the pyridine ring. By using a directing group at a specific position, lithiation can be directed to an adjacent carbon, which can then be quenched with an appropriate electrophile to introduce the desired side chain or a precursor to it. For example, N-acyl-3-(aminomethyl)pyridine derivatives can undergo regioselective lithiation at the 4-position with t-BuLi. researchgate.net

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, provide a versatile and highly regioselective means of forming a carbon-carbon bond between the pyridine ring and the rest of the molecule. These reactions typically involve the coupling of a 3-halopyridine with an appropriate organometallic partner.

Hydration Mechanisms in Synthesis and Isolation: Role of Water in Product Stability

α-Keto acids, including oxo(3-pyridinyl)acetic acid, can exist in equilibrium with their hydrated gem-diol forms in the presence of water. nih.govnih.gov The position of this equilibrium is influenced by steric and electronic factors of the substituents adjacent to the α-keto group. nih.gov Electron-withdrawing groups tend to favor the hydrated form. libretexts.org

The hydration process is a nucleophilic addition of water to the carbonyl group and can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.orgyoutube.com In basic conditions, hydroxide, a stronger nucleophile than water, directly attacks the carbonyl carbon. libretexts.orgyoutube.com

The hydrate of oxo(3-pyridinyl)acetic acid is often the isolated and more stable form of the compound. sigmaaldrich.comchemicalbook.com The presence of water during the synthesis, particularly in the workup and purification steps, facilitates the formation of the hydrate. The stability of the hydrate can be attributed to the electronic effects of the pyridine ring and the intramolecular hydrogen bonding possibilities. The degree of hydration can be significant, with some α-keto acids existing almost entirely as the gem-diol in aqueous solution. libretexts.org

Catalytic Methods in the Synthesis of this compound

Catalytic approaches have revolutionized the synthesis of complex molecules, and the preparation of this compound is no exception. These methods offer pathways to the target molecule with high degrees of control and efficiency.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govtcichemicals.comresearchgate.net For the synthesis of pyridylacetic acid derivatives, palladium-catalyzed cross-coupling reactions are particularly relevant. acs.org These reactions often start from halopyridines and couple them with various carbon nucleophiles. acs.org

A notable strategy involves the palladium-catalyzed cross-coupling of halopyridines with enolates or their equivalents, followed by hydrolysis to yield the desired acid. acs.org Furthermore, direct C-H functionalization of the pyridine ring has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, avoiding the pre-functionalization of the starting materials. nih.gov Rhodium and copper catalysts have also been employed in related transformations. For instance, a three-component synthesis of pyridylacetic acid derivatives has been developed, which utilizes the dual reactivity of Meldrum's acid derivatives with activated pyridine-N-oxides. acs.org This method avoids the need for metal catalysts for the key bond-forming steps, but transition metals are often used in the synthesis of the precursors.

Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of pyridine derivatives, which are analogous to the synthesis of this compound.

| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2/dppf | Cross-coupling | 3-Bromopyridine, Ethyl 2-cyanoacetate | Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Good | acs.org |

| CuBr·SMe2 / L1 | Enantioselective Alkylation | 4-Alkenyl pyridine, EtMgBr | Chiral alkylated pyridine | 94% | nih.govresearchgate.net |

| Rh(I) complex | Asymmetric Carbometalation | Dihydropyridine, Arylboronic acid | 3-Substituted tetrahydropyridine | 81% | nih.gov |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool for asymmetric synthesis. nih.gov For the stereoselective synthesis of chiral α-keto acids and their derivatives, cinchona alkaloids and their derivatives have proven to be particularly effective catalysts. rsc.orgdovepress.comnih.govunits.it These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, enabling highly enantioselective transformations.

An approach to chiral this compound could involve the asymmetric α-oxidation of a 3-pyridylacetic acid ester derivative, or an asymmetric aldol (B89426) reaction between a pyruvate (B1213749) ester and a pyridine-based aldehyde, catalyzed by a cinchona alkaloid derivative. dovepress.com These catalysts have been successfully used in the asymmetric α-chlorination of β-keto esters and in aldol reactions of β,γ-unsaturated α-ketoesters, demonstrating their potential for creating chiral centers adjacent to a carbonyl group. dovepress.comnih.gov

The following table presents examples of organocatalytic asymmetric reactions relevant to the synthesis of chiral pyridyl keto esters.

| Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona-based urea (B33335) catalyst | Intramolecular oxy-Michael addition | Phenol with (E)-α,β-unsaturated ketone | 2-Substituted chroman | 83% | dovepress.com |

| 9-Amino(9-deoxy)epi-cinchona alkaloid | Asymmetric aldol reaction | Acetone, β,γ-Unsaturated α-ketoester | Chiral tertiary alcohol | Excellent | dovepress.com |

| (DHQD)2AQN | Kinetic Resolution of Anhydrides | Racemic cyclic anhydride, Ethanol (B145695) | Enantiomerically enriched hemiester | High | units.it |

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. rsc.org Enzymes such as lipases, transaminases, and dehydrogenases are particularly useful for the enantioselective production of compounds like this compound. researchgate.netresearchgate.nettdx.catnih.govnih.govnih.govnih.govrsc.orgnih.govmdpi.comresearchgate.net

One potential biocatalytic route is the kinetic resolution of a racemic ester of Oxo(3-pyridinyl)acetic acid using a lipase (B570770). researchgate.netnih.govnih.gov The lipase would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid. Another powerful strategy is the asymmetric synthesis of a chiral precursor. For instance, a transaminase could be used for the asymmetric amination of a 3-pyridyl ketone, followed by oxidative deamination to the α-keto acid. tdx.catnih.govrsc.orgmdpi.com Alternatively, a dehydrogenase could catalyze the stereoselective reduction of the keto group in Oxo(3-pyridinyl)acetic acid to a chiral α-hydroxy acid, which could then be used as a resolved intermediate. nih.govnih.govacs.org

The table below summarizes relevant biocatalytic transformations for the synthesis of chiral building blocks.

| Enzyme Class | Reaction Type | Substrate Type | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Lipase | Kinetic Resolution | Racemic ester | Enantiopure ester and acid | High enantioselectivity | researchgate.netnih.govnih.gov |

| Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral ketone | Chiral amine | Direct amination with high ee | tdx.catnih.govrsc.orgmdpi.com |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral ketone | Chiral alcohol | High enantio- and diastereoselectivity | nih.govacs.org |

| Amino Acid Dehydrogenase | Reductive Amination | α-Keto acid | Chiral amino acid | High stability and broad substrate specificity | nih.gov |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use renewable resources.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, can lead to shorter reaction times, higher yields, and easier product purification. conicet.gov.arresearchgate.netnih.gov For the synthesis of pyridine derivatives, several solvent-free methods have been reported, such as the Hantzsch-like condensation catalyzed by heteropolyacids and the synthesis of triarylpyridines from chalcones and ammonium (B1175870) acetate (B1210297). conicet.gov.arresearchgate.net The use of magnetically recoverable nanocatalysts also allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process. nih.gov

The following table highlights examples of solvent-free synthetic methods for pyridine derivatives.

| Catalyst/Conditions | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Wells-Dawson heteropolyacid | Hantzsch-like condensation | Solvent-free, 80 °C | conicet.gov.ar |

| Ammonium acetate, Acetic acid (cat.) | Kroehnke pyridine synthesis | Solvent-free, 100 °C | researchgate.net |

| Fe3O4@SiO2@Pr-SO3H | Multicomponent reaction | Magnetically recoverable catalyst, solvent-free | nih.gov |

The use of renewable feedstocks is a critical component of sustainable chemistry. There is growing research into the synthesis of pyridines from biomass-derived starting materials such as lignin, furfural, and glycerol. acsgcipr.org For example, aldehydes and ketones derived from the pyrolysis of biomass can react with ammonia (B1221849) to form pyridines. acsgcipr.org While these methods often produce complex mixtures, synthetic biology approaches are being developed to produce single pyridine structures from renewable sources. acsgcipr.org

Atom economy, a concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another key principle of green chemistry. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. The three-component synthesis of pyridylacetic acid derivatives from pyridine-N-oxides and Meldrum's acid derivatives is an example of a more atom-economical process compared to traditional multi-step syntheses that involve protecting groups and generate significant waste. acs.org

Process Efficiency and Waste Minimization Strategies in Manufacturing Routes

The industrial-scale synthesis of this compound and its analogues necessitates a strong focus on process efficiency and waste minimization to ensure economic viability and environmental sustainability. Modern synthetic methodologies are increasingly scrutinized for their ability to deliver high yields and throughput while minimizing the generation of hazardous byproducts. This section explores key strategies and research findings aimed at optimizing the manufacturing routes for these valuable chemical entities.

Key drivers for improving process efficiency include reducing the number of synthetic steps, maximizing atom economy, and utilizing catalytic processes over stoichiometric reagents. Waste minimization efforts are centered on the principles of green chemistry, such as the use of safer solvents, recycling of reagents and catalysts, and the design of inherently safer chemical processes.

Research Findings on Process Efficiency

Recent advancements in synthetic chemistry have led to more streamlined and efficient routes for producing pyridinyl-based compounds. For instance, high-throughput sequences based on the aza-Achmatowicz reaction have been developed for the multi-gram scale synthesis of related oxopyridinyl scaffolds. nih.gov These newer protocols have been shown to be more efficient than earlier, lengthier synthetic methods. nih.gov

A notable example of process intensification is the development of a two-step chemical reaction to produce 3-Pyridineacetic acid hydrochloride, a closely related analogue. This method, which starts from 3-vinylpyridine, significantly shortens the preparation process and achieves yields exceeding 86%. google.com The simplicity of the operation and the high yield represent a significant improvement over previous manufacturing routes.

The following table provides a comparative overview of different synthetic approaches, highlighting the improvements in process efficiency.

| Synthetic Route | Key Reactants | Number of Steps | Reported Yield | Key Advantages | Reference |

| Traditional Route | Nicotinic acid derivatives | Multiple | Variable | Established chemistry | N/A |

| Aza-Achmatowicz Reaction | Furfuryl amine, m-CPBA | 3 | High (for scaffolds) | High-throughput, scalable | nih.gov |

| Two-Step from 3-vinylpyridine | 3-vinylpyridine, morpholine, sulfur, HCl | 2 | >86% | Shortened process, high yield | google.com |

Waste Minimization Strategies

The principles of green chemistry are central to modern waste minimization strategies in the synthesis of this compound. A primary focus is the replacement of hazardous reagents and the reduction of solvent waste.

Catalytic Routes: The use of catalytic methods is a cornerstone of green chemistry, offering a pathway to reduce waste and improve reaction efficiency. csic.es For instance, the synthesis of various carboxylic acids is increasingly moving away from stoichiometric oxidants, which generate significant waste, towards catalytic systems. researchgate.net While specific catalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of catalyst selection and optimization are applicable. The development of robust, recyclable catalysts would significantly reduce the environmental footprint of the manufacturing process.

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum number of atoms from the reactants are incorporated into the final product. The aforementioned two-step synthesis of 3-Pyridineacetic acid hydrochloride is an example of a process with improved atom economy compared to longer, multi-step syntheses that involve numerous protection and deprotection steps. google.com

The following table outlines key waste minimization strategies and their potential impact on the synthesis of this compound.

| Strategy | Description | Potential Impact on this compound Synthesis |

| Catalyst Development | Introduction of selective and recyclable catalysts for oxidation or other key steps. | Reduction of inorganic waste from stoichiometric reagents; potential for continuous processing. |

| Solvent Management | Use of greener solvents (e.g., water, ethanol) and implementation of solvent recycling systems. | Lowered VOC emissions; reduced operational costs; improved worker safety. |

| Process Intensification | Combining multiple reaction steps into a single, one-pot procedure. | Reduced reactor occupancy and energy consumption; minimized purification steps and associated waste. |

| Alternative Feedstocks | Exploration of bio-based starting materials for the pyridine ring or acetic acid moiety. | Reduced reliance on petrochemical feedstocks; potential for a more sustainable lifecycle. csic.esresearchgate.net |

Mechanistic Investigations of Chemical Transformations Involving Oxo 3 Pyridinyl Acetic Acid Hydrate

Decarboxylation Pathways and Resulting Derivatives

The decarboxylation of Oxo(3-pyridinyl)acetic acid hydrate (B1144303), leading to the formation of 3-pyridyl-containing derivatives, can be achieved through thermal or catalyzed pathways. These processes are of fundamental interest as they provide routes to functionalized pyridine (B92270) scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Kinetics and Thermodynamics of Thermal Decarboxylation

The thermal decarboxylation of α-keto acids, particularly those with a heterocyclic ring, is a complex process influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. For pyridinecarboxylic acids, the position of the carboxyl group and the presence of other substituents significantly affect the rate and mechanism of decarboxylation. researchgate.netresearchgate.net

In the case of Oxo(3-pyridinyl)acetic acid, which can be considered a derivative of picolinic acid (pyridine-2-carboxylic acid), the mechanism of thermal decarboxylation is expected to proceed through a zwitterionic intermediate, similar to the Hammick mechanism. researchgate.net The pyridine nitrogen plays a crucial role in stabilizing the negative charge that develops on the ring during the transition state of CO2 elimination.

The kinetics of decarboxylation of related 3-substituted picolinic acids have been studied, revealing that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the reaction. researchgate.net This is attributed to steric hindrance that forces the carboxyl group out of the plane of the pyridine ring, thereby weakening the C-C bond that is broken during decarboxylation. researchgate.net In aqueous solutions, the rate of decarboxylation is also highly dependent on the pH of the medium. researchgate.net

Table 1: Factors Influencing Thermal Decarboxylation of Pyridinecarboxylic Acids

| Factor | Influence on Decarboxylation Rate | Rationale |

| Substituent at 3-position | Acceleration by both electron-donating and electron-withdrawing groups | Steric hindrance twisting the carboxyl group out of the ring plane, weakening the C-C bond. researchgate.net |

| Solvent | Polar, protic solvents can facilitate the reaction | Stabilization of charged intermediates and transition states. |

| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy for C-C bond cleavage. |

| pH | Rate is dependent on the protonation state of the molecule | The zwitterionic form is often the most reactive species. researchgate.net |

Catalyzed Decarboxylation Mechanisms: Role of Lewis Acids and Bases

The decarboxylation of Oxo(3-pyridinyl)acetic acid can be significantly facilitated by the use of catalysts, particularly Lewis acids. Lewis acids can coordinate to the carbonyl oxygen of the keto group or the carboxylic acid, thereby activating the molecule towards decarboxylation. Metals such as copper, rhodium, and nickel have been shown to be effective catalysts for the decarboxylative coupling of related carboxylic acids. nih.govnih.govprinceton.edu

The mechanism of Lewis acid-catalyzed decarboxylation often involves the formation of a metal-carboxylate complex. This coordination polarizes the C-C bond to be cleaved, lowering the activation energy for the elimination of carbon dioxide. The resulting organometallic intermediate can then be protonated or participate in further coupling reactions.

For instance, Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with oximes to form pyridines has been reported. nih.gov While this is a more complex transformation, it highlights the ability of transition metals to mediate decarboxylation and subsequent C-C or C-N bond formation. Similarly, nickel-catalyzed decarboxylative arylation of α-oxo acids provides a direct route to ketones. princeton.edu

The use of a base can also promote decarboxylation, particularly if it facilitates the formation of a more reactive carboxylate anion. However, in the context of catalyzed reactions, a base might also act as a ligand for the metal center or deprotonate other parts of the molecule.

Reactions at the α-Keto Moiety

The α-keto moiety in Oxo(3-pyridinyl)acetic acid hydrate is a highly reactive functional group that can undergo a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.

Nucleophilic Additions to the Carbonyl Group: Scope and Selectivity

The electrophilic carbon atom of the α-keto group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These nucleophilic addition reactions can be either base-promoted or acid-catalyzed. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, while under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

The scope of nucleophiles that can add to the α-keto group is broad and includes:

Hydride reagents: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the keto group to a hydroxyl group, forming the corresponding α-hydroxy acid. youtube.com

Organometallic reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Cyanide: The addition of cyanide (from a source like HCN or KCN) leads to the formation of a cyanohydrin. youtube.com

Amines: Primary and secondary amines can add to the carbonyl group to form imines or enamines, respectively.

Alcohols: In the presence of an acid catalyst, alcohols can add to the keto group to form hemiketals and subsequently ketals.

The selectivity of these additions can be influenced by steric and electronic factors. The pyridine ring and the adjacent carboxylic acid group can affect the accessibility of the carbonyl carbon and the stability of the tetrahedral intermediate.

Condensation Reactions (e.g., Knoevenagel, Biginelli analogues) and Heterocyclic Ring Formation

The α-keto moiety of this compound can participate in condensation reactions with active methylene (B1212753) compounds in reactions analogous to the Knoevenagel condensation. nih.gov These reactions typically involve the deprotonation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a base, followed by nucleophilic attack on the carbonyl carbon of the keto acid. Subsequent dehydration and cyclization can lead to the formation of various heterocyclic rings.

For example, the condensation of a related 3-oxo-propanal with active methylene nitriles in the presence of ammonium (B1175870) acetate (B1210297) has been shown to yield substituted nicotinates (derivatives of pyridine). nih.gov This suggests that this compound could be a valuable precursor for the synthesis of more complex, functionalized pyridine derivatives through similar condensation-cyclization strategies.

Biginelli-type reactions, which are multicomponent reactions that typically form dihydropyrimidinones, could also be envisioned, where the α-keto acid would serve as the ketone component.

Redox Chemistry: Selective Reductions to Hydroxy Acids and Oxidations

The redox chemistry of the α-keto moiety in this compound offers pathways to other valuable functional groups.

Selective Reduction: The selective reduction of the α-keto group to an α-hydroxy acid is a key transformation. This can be achieved using a variety of reducing agents. The choice of reagent is crucial to avoid the reduction of the carboxylic acid or the pyridine ring. Milder reducing agents like sodium borohydride (NaBH4) are generally suitable for the selective reduction of ketones in the presence of carboxylic acids. youtube.com The resulting α-hydroxy pyridinylacetic acid is a chiral molecule, and asymmetric reduction methods could potentially provide access to enantiomerically enriched products.

Oxidation: The α-keto acid moiety can undergo oxidative cleavage. For instance, oxidation with nickel peroxide has been shown to cleave α-keto acids. nih.gov The products of such an oxidation would depend on the specific reaction conditions. In some cases, oxidative decarboxylation could occur. The presence of the pyridine ring might also influence the outcome of the oxidation, as the nitrogen atom can be susceptible to oxidation itself, forming a pyridine N-oxide, though this typically requires specific oxidizing agents. arkat-usa.org The interaction between the glycine (B1666218) cleavage system and α-keto acid dehydrogenase complexes in biological systems suggests that enzymatic oxidative decarboxylation is also a possible transformation. nih.gov

Reactions at the Pyridine Nitrogen and Ring System

The pyridine moiety within this compound presents a rich landscape for chemical transformations, including reactions at the basic nitrogen atom and electrophilic substitutions on the aromatic ring.

The lone pair of electrons on the pyridine nitrogen atom makes it a target for oxidation and alkylation reactions.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common transformation. wikipedia.org This reaction is significant because it can alter the electronic properties of the pyridine ring, often activating it for further functionalization. youtube.comresearchgate.net For 3-substituted pyridines, N-oxidation proceeds readily, though the yields can be variable depending on the substituent. nih.gov In the case of this compound, oxidation would likely be achieved using peroxy acids like peracetic acid or peroxybenzoic acid. wikipedia.org

The presence of an amine-containing side chain can complicate N-oxidation, but selective oxidation of the heteroaryl nitrogen is possible using strategies like in situ protonation of the more basic aliphatic amine, thereby deactivating it towards the oxidant. nih.gov The resulting Oxo(3-pyridinyl)acetic acid N-oxide could serve as a precursor for synthesizing derivatives with potential applications in pharmaceuticals, as seen with other pyridine-N-oxides which are intermediates for drugs like omeprazole (B731) and niflumic acid. wikipedia.org

N-Alkylation: The pyridine nitrogen can also be alkylated using various alkylating agents. This reaction leads to the formation of pyridinium (B92312) salts. nih.gov The reactivity in N-alkylation is influenced by the steric and electronic nature of both the pyridine substrate and the alkylating agent. acs.org For this compound, N-alkylation would introduce a positive charge on the nitrogen, significantly altering the molecule's properties and making the pyridine ring even more electron-deficient. This property is exploited in various synthetic methodologies, including transition-metal-free direct alkylation processes where pyridine derivatives act as hydrogen shuttles. rsc.org

Table 1: N-Oxidation and N-Alkylation Reactions of Pyridine Derivatives

| Reaction Type | Reagent Class | Product | Key Features | Relevant Citations |

|---|---|---|---|---|

| N-Oxidation | Peroxy acids | Pyridine-N-oxide | Increases reactivity for ring functionalization. | wikipedia.orgyoutube.com |

| N-Alkylation | Alkyl halides | Pyridinium salt | Introduces positive charge; deactivates the ring. | nih.govacs.org |

Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging but important transformation for its functionalization.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene (B151609). gcwgandhinagar.comyoutube.com Furthermore, the reaction conditions for EAS often involve strong acids (e.g., nitration with HNO₃/H₂SO₄), which protonate the pyridine nitrogen to form a pyridinium ion. This positive charge further deactivates the ring, making substitution even more difficult. youtube.comgcwgandhinagar.comrsc.org

When substitution does occur, it preferentially happens at the 3-position (meta-position), as attack at the 2- or 4-position would create an unstable intermediate with a positive charge on the nitrogen atom. quora.com Since Oxo(3-pyridinyl)acetic acid already has a substituent at the 3-position, further electrophilic substitution would be directed by this existing group. The oxo(acetic acid) group is an electron-withdrawing, meta-directing group in the context of a benzene ring. On the already deactivated pyridine ring, this would likely direct incoming electrophiles to the 5-position, which is meta to the existing substituent.

To overcome the low reactivity, functionalization is often carried out on the more reactive pyridine-N-oxide derivative. youtube.com The N-oxide group is activating and directs incoming electrophiles to the 2- and 4-positions. Subsequent removal of the N-oxide oxygen can provide access to otherwise difficult-to-synthesize substituted pyridines. youtube.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Position of Attack | Stability of Intermediate | Outcome | Relevant Citations |

|---|---|---|---|

| 2- or 4- (ortho/para) | Unfavorable (positive charge on N) | Disfavored | quora.com |

| 3- (meta) | More stable | Favored kinetic product | youtube.comquora.com |

The pyridine nitrogen and the oxygen atoms of the α-keto acid group make Oxo(3-pyridinyl)acetic acid a versatile ligand for metal complexation. wikipedia.org Pyridine itself is a well-known ligand in coordination chemistry, typically binding to metal ions as a two-electron, L-type ligand. wikipedia.org

The presence of multiple potential donor sites (pyridine N, keto O, and carboxylate O) allows for various coordination modes. Research on related ligands provides insight into the potential behavior of this compound. For instance, di-2-pyridyl ketone and its derivatives are known to coordinate with metals through both the pyridine nitrogens and the carbonyl oxygen, often in a chelating fashion. researchgate.net In contrast, studies on lanthanide complexes with the similar 3-pyridylacetic acid ligand showed that coordination occurred exclusively through the carboxylate group, with the pyridine nitrogen remaining uncoordinated. acs.org

For Oxo(3-pyridinyl)acetic acid, the coordination outcome would likely depend on the metal ion's nature (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands. It could act as a:

Monodentate ligand: coordinating only through the pyridine nitrogen or one of the oxygen atoms.

Bidentate ligand: forming a chelate ring by coordinating through the pyridine nitrogen and the keto oxygen (an N,O-chelate).

Bridging ligand: connecting two or more metal centers.

The inherent hard oxygen and nitrogen donor atoms suggest a rich coordination chemistry, similar to that observed for 2-pyridonate ligands. rsc.org Such complexes have applications in catalysis and materials science. wikipedia.org

Influence of the Hydrate Form on Reactivity and Selectivity

The "hydrate" designation indicates that water is an integral part of the compound's structure. This is common for α-keto acids, which can exist in equilibrium with their gem-diol (hydrated) form in aqueous solutions. researchgate.netresearchgate.net

The equilibrium between the ketone and the hydrate is influenced by electronic factors. Electron-withdrawing groups attached to the carbonyl carbon tend to stabilize the hydrate form. libretexts.orgyoutube.com The electron-deficient pyridine ring acts as such a group, suggesting that the equilibrium for Oxo(3-pyridinyl)acetic acid may significantly favor the hydrated gem-diol structure.

The water molecule within the crystal lattice of the hydrate is not merely a spectator. It can actively participate in and influence chemical reactions.

As a Reactant: The water can act as an internal nucleophile or proton source/sink, potentially facilitating hydrolysis or other water-mediated reactions.

As a Catalyst: In some cases, water can participate in catalysis. For example, in biomass conversion, water can alter the identity of surface intermediates and affect catalytic activity, sometimes leading to lower reaction rates. pnnl.gov

As a Medium Modifier: The entrapped water can influence the local polarity and solvation environment around the reactive sites of the molecule, thereby affecting reaction pathways and selectivity.

Studies on catalysis in high-temperature water have shown that the properties of water change dramatically, and the use of water-tolerant Lewis acids can be effective for promoting organic reactions in aqueous media. umich.edu The hydrate's water molecule could play a similar role on a micro-environmental scale, influencing the interaction with catalysts or other reagents.

Pharmaceutical compounds and other fine chemicals often exist in multiple solid forms, including anhydrous and various hydrated states. nih.gov The interconversion between these forms is a critical aspect of their chemistry. nih.govresearchgate.net

Thermodynamics: The relative stability of the anhydrous and hydrate forms is a function of temperature and water activity (or relative humidity). nih.govresearchgate.net At a specific transition temperature and humidity, the two forms can be in equilibrium. Below this point, the hydrate is typically the more stable form, while above it, the anhydrous form is favored. The thermodynamic relationship can be investigated using slurry experiments in various solvents and thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govresearchgate.net

Kinetics: The rate at which the interconversion occurs is also crucial. Some hydrate-anhydrous transformations are rapid, occurring within minutes in aqueous slurries, while solid-state conversions can be much slower and are highly dependent on relative humidity. nih.govresearchgate.net The kinetics of this phase transition for this compound would be important for its storage, handling, and formulation, as an unintended phase change could alter its physical and chemical properties. The kinetics of hydration/dehydration for α-keto acids are generally fast, allowing for the observation of both species in solution by techniques like NMR spectroscopy. researchgate.net

Table 3: Factors Influencing Anhydrous-Hydrate Interconversion

| Factor | Influence | Implication | Relevant Citations |

|---|---|---|---|

| Temperature | Governs thermodynamic stability. | Determines which form is more stable. | nih.gov |

| Water Activity / Relative Humidity | Drives the hydration/dehydration process. | Controls phase stability in storage and processing. | nih.govresearchgate.net |

| Solvent | Can mediate the transformation. | Affects the rate and outcome of crystallization. | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like oxo(3-pyridinyl)acetic acid hydrate (B1144303) in solution.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and revealing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For oxo(3-pyridinyl)acetic acid hydrate, COSY would reveal the correlations between the adjacent protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and for confirming the connection between the pyridine ring, the keto group, and the carboxylic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help in determining the preferred conformation of the molecule in solution.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H couplings | Correlations between H-2, H-4, H-5, and H-6 of the pyridine ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C | Correlations for C-2/H-2, C-4/H-4, C-5/H-5, and C-6/H-6. |

| HMBC | Shows long-range ¹H-¹³C couplings (2-3 bonds) | Correlations from pyridinyl protons to the carbonyl carbon and the carboxylic carbon. |

| NOESY | Identifies through-space ¹H-¹H proximity | Correlations between protons on the pyridine ring that are spatially close. |

Solid-state NMR (ssNMR) provides information about the structure and dynamics of the compound in its solid form. This is crucial for studying polymorphs and the nature of the hydrate. Different crystalline forms (polymorphs) of this compound will exhibit distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions. Furthermore, ssNMR can be used to probe the proximity of water molecules to the organic molecule, confirming the hydrate structure and investigating the dynamics of the water molecules within the crystal lattice.

Advanced Mass Spectrometry (MS) Techniques

Advanced MS techniques are vital for confirming the molecular weight and elemental formula, as well as for structural elucidation through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. Common fragmentation pathways would likely involve the loss of water, carbon dioxide from the carboxylic acid group, and cleavage of the bond between the carbonyl group and the pyridine ring. This technique is also invaluable for identifying potential metabolites, as they would likely be modifications of the parent compound, leading to predictable shifts in the mass of the parent and daughter ions.

| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water |

| [M+H]⁺ | [M+H - CO₂]⁺ | Carbon Dioxide |

| [M+H]⁺ | [C₅H₄NCO]⁺ | Formic acid |

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of this compound by comparing the experimentally measured exact mass with the calculated mass for a given formula. This is a definitive method for confirming the chemical formula and is a standard requirement for the publication of new chemical entities.

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and their chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the water of hydration, the C=O stretches of the keto and carboxylic acid groups, and the C=C and C=N stretching vibrations of the pyridine ring. The positions and shapes of these bands can provide information about hydrogen bonding within the crystal structure.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and can provide additional information about the vibrations of the carbon skeleton of the pyridine ring. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid & Water) | 3500 - 2500 (broad) | Weak |

| C=O Stretch (Keto & Carboxylic Acid) | 1750 - 1650 | 1750 - 1650 |

| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1450 | 1600 - 1450 |

Chromatographic Separation and Purity Analysis

Oxo(3-pyridinyl)acetic acid is a chiral molecule due to the presence of a stereocenter at the α-carbon. Consequently, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical in pharmaceutical contexts. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose.

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. scas.co.jpchiralpedia.com For acidic compounds like Oxo(3-pyridinyl)acetic acid, several types of CSPs are effective:

Pirkle-type columns : These phases often contain π-acidic or π-basic aromatic rings and are capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. scas.co.jp

Polysaccharide-based columns : Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and show broad applicability for the separation of various racemates, including carboxylic acids.

Macrocyclic antibiotic columns : Columns based on selectors like vancomycin (B549263) or teicoplanin can be very effective for separating chiral acids, often operating in reversed-phase mode. longdom.org

An alternative approach is the use of a chiral mobile phase additive (CMPA), where an enantiomerically pure compound is added to the mobile phase, and separation is performed on a standard achiral column. chiralpedia.com

Impurity profiling is a mandatory step in the development of chemical entities to ensure their quality and safety. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the detection, identification, and quantification of impurities in this compound. resolvemass.caijprajournal.comijnrd.orgnih.gov

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. ijprajournal.com A typical workflow involves developing a stability-indicating HPLC method, often on a C18 reversed-phase column, capable of separating the main component from its potential impurities. These impurities can arise from the synthetic route (e.g., starting materials, by-products) or from degradation.

The effluent from the LC column is directed into the mass spectrometer, where electrospray ionization (ESI) is a common technique for ionizing polar molecules like Oxo(3-pyridinyl)acetic acid. The mass spectrometer provides the molecular weight of the parent compound and its impurities. For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the ion corresponding to an impurity is isolated, fragmented, and the resulting fragment ions are analyzed to piece together its structure. nih.gov This "fingerprinting" allows for the confident identification of impurities, even at very low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for the analysis of more volatile or thermally stable impurities, or for residual solvent analysis. However, for a polar, non-volatile compound like Oxo(3-pyridinyl)acetic acid, derivatization would likely be required to increase its volatility for GC analysis.

Advanced X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. iucr.org This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, an SCXRD study would be invaluable. By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to:

Determine the Absolute Configuration : For a chiral compound, SCXRD can determine which of the two possible enantiomers (R or S) is present in the crystal. This is typically achieved by analyzing the anomalous scattering of the X-rays. iucr.org

Elucidate Crystal Packing : The analysis reveals how the molecules are arranged in the crystal lattice. This includes a detailed mapping of the hydrogen bonding network involving the acid, the pyridine ring, and the water molecules of hydration. iucr.orgiucr.org

Provide Precise Molecular Geometry : SCXRD yields highly accurate measurements of all bond lengths and angles, confirming the connectivity and conformation of the molecule in the solid state.

Although a specific SCXRD study for this compound is not found in the surveyed literature, the methodology is well-established and would provide the ultimate structural characterization of this compound. iucr.orgnih.gov

Powder X-ray Diffraction for Polymorphism Screening and Amorphous Content Determination

Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the non-destructive analysis of crystalline and amorphous materials. The method relies on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystalline lattice, providing a "fingerprint" of the material's solid-state structure.

Polymorphism Screening:

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute to investigate for any new chemical entity. Different polymorphs of the same compound can exhibit significant variations in their physicochemical properties, including solubility, melting point, stability, and bioavailability. Consequently, comprehensive polymorphism screening is a regulatory expectation and a crucial step in drug development.

A systematic polymorphism screen for this compound would involve the crystallization of the compound under a wide array of conditions, such as different solvents, temperatures, and pressures. Each resulting solid form would then be analyzed by PXRD. The appearance of distinct diffraction patterns, characterized by peaks at different 2θ angles, would indicate the presence of different polymorphs.

While extensive searches of scientific literature and chemical databases have been conducted, specific experimental data detailing a comprehensive polymorphism screen for this compound is not publicly available at this time. Such studies are often proprietary to the developing organizations. However, a hypothetical table below illustrates how such data would be presented.

Hypothetical PXRD Data for Polymorphs of this compound

| Polymorph | Significant 2θ Peaks (°) | Relative Intensity (%) |

| Form I | 10.2 | 100 |

| 15.5 | 85 | |

| 20.8 | 95 | |

| 25.1 | 70 | |

| Form II | 8.5 | 90 |

| 12.3 | 100 | |

| 18.7 | 75 | |

| 22.4 | 80 |

This table is for illustrative purposes only, as no specific polymorphs of this compound have been publicly reported.

Amorphous Content Determination:

In addition to crystalline forms, a compound can also exist in an amorphous state, lacking long-range molecular order. Amorphous materials typically exhibit different properties compared to their crystalline counterparts, often having higher solubility and dissolution rates. However, they can also be less stable. Therefore, quantifying the amount of amorphous content within a predominantly crystalline sample is essential for quality control and ensuring product consistency.

PXRD can be used for the quantitative analysis of amorphous content. A crystalline material produces sharp diffraction peaks, while an amorphous material results in a broad, diffuse halo in the diffraction pattern. By creating calibration curves with known mixtures of crystalline and amorphous forms of this compound, the percentage of amorphous content in an unknown sample can be determined by analyzing the intensity of the crystalline peaks relative to the amorphous halo.

As with polymorphism, specific research detailing the determination of amorphous content for this compound is not available in the public domain. The data table below is a hypothetical representation of how results from such an analysis might be structured.

Hypothetical Data for Amorphous Content Determination in this compound Batches

| Batch Number | Integrated Crystalline Peak Area | Integrated Amorphous Halo Area | Calculated Amorphous Content (%) |

| ABC-001 | 95000 | 5000 | ~5.0 |

| ABC-002 | 98000 | 2000 | ~2.0 |

| ABC-003 | 92000 | 8000 | ~8.0 |

This table is for illustrative purposes only and is not based on experimental data for the specified compound.

Theoretical and Computational Chemistry Approaches Applied to Oxo 3 Pyridinyl Acetic Acid Hydrate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to elucidating the electronic properties and energetic landscape of oxo(3-pyridinyl)acetic acid hydrate (B1144303). These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For oxo(3-pyridinyl)acetic acid hydrate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry, electronic energies, and the distribution of electron density. researchgate.netelectrochemsci.org

The electronic structure analysis reveals the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. In similar pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and the carboxyl group, while the LUMO is distributed over the keto and pyridine moieties. iau.irnih.gov

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides a detailed picture of the charge distribution and intramolecular interactions. researchgate.net For this compound, NBO analysis would likely show significant negative charges on the oxygen and nitrogen atoms, highlighting their roles as potential sites for electrophilic attack and hydrogen bonding. The delocalization of electron density between the pyridine ring and the α-keto acid side chain can also be quantified, providing insights into the molecule's resonance stabilization.

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Keto Acids

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Polarity and intermolecular interactions |

Note: These values are representative and can vary based on the specific computational method and the environment (gas phase or solvent).

Ab Initio Methods for High-Accuracy Reaction Pathway Energetics and Transition State Characterization

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for calculating reaction energetics and characterizing transition states compared to DFT. These methods are computationally more demanding but are invaluable for studying reaction mechanisms.

For this compound, ab initio calculations can be employed to investigate various potential reactions, such as decarboxylation, enolization, and reactions with other molecules. By mapping the potential energy surface, the transition state structures can be located, and the activation energies for different reaction pathways can be determined. This information is crucial for predicting the compound's stability and reactivity under different conditions. For instance, studies on the keto-enol tautomerism of similar compounds have utilized ab initio methods to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. wayne.educuni.cznih.gov

Computational Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict both Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can help in the assignment of signals and confirm the molecular structure.

Similarly, the calculation of vibrational frequencies through DFT can provide a theoretical infrared spectrum. By comparing the calculated frequencies and intensities with the experimental IR spectrum, the vibrational modes of the molecule can be assigned to specific functional groups, such as the C=O stretches of the keto and carboxylic acid groups, and the vibrational modes of the pyridine ring. iau.irnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to the approximations inherent in the theoretical models. iau.ir

Table 2: Representative Calculated and Experimental Vibrational Frequencies for a Pyridine Carboxylic Acid Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (acid) | ~3500 | ~3450 |

| C=O stretch (keto) | ~1720 | ~1700 |

| C=O stretch (acid) | ~1690 | ~1670 |

| Pyridine ring stretch | ~1600 | ~1590 |

| C-O stretch (acid) | ~1300 | ~1280 |

Note: The calculated frequencies are typically scaled to account for anharmonicity and other factors.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum mechanical calculations.

Conformational Sampling and Dynamic Behavior in Solution and Solid State

MD simulations can be used to explore the conformational landscape of this compound in both the solution and solid states. In solution, the molecule's flexibility, particularly the rotation around the single bonds connecting the pyridine ring, the keto group, and the carboxylic acid, can be investigated. These simulations can identify the most stable conformations and the energy barriers between them. The presence of the hydrate form, with one or more water molecules, will significantly influence the conformational preferences through hydrogen bonding.

In the solid state, MD simulations can provide insights into the crystal packing and the dynamics of the molecules within the crystal lattice. This can help in understanding the stability of the crystalline form and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that hold the crystal together. acs.org

Interactions with Solvents and Biological Macromolecules (e.g., protein binding simulations)

Understanding the interaction of this compound with its environment is crucial for predicting its behavior in different media. MD simulations are well-suited for studying the solvation of the molecule, revealing the structure of the solvent shell around the solute and the dynamics of the solvent molecules.

Furthermore, MD simulations, often in conjunction with molecular docking, can be used to investigate the potential binding of this compound to biological macromolecules, such as proteins. nih.gov Molecular docking can predict the preferred binding orientation of the molecule within the active site of a protein, while subsequent MD simulations can assess the stability of the protein-ligand complex and provide detailed information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. acs.orgnih.gov These simulations are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity.

Docking and Molecular Modeling Studies

Molecular modeling and docking are powerful computational tools for predicting how a molecule like this compound might interact with biological macromolecules. These methods are fundamental in the field of drug discovery and design.

Ligand-Receptor Interaction Prediction for Potential Biological Targets

Computational docking simulations are employed to predict the binding orientation and affinity of a ligand to a protein target. In the case of Oxo(3-pyridinyl)acetic acid, which is a derivative of nicotinic acid, potential biological targets could include enzymes and receptors where nicotinic acid or similar structures are known to bind. For instance, nicotinic acid is known to interact with the nicotinic acid receptor (GPR109A), a G-protein coupled receptor involved in lipid metabolism. nih.gov

Molecular docking studies on derivatives of nicotinic acid have been performed to explore their binding to various enzymes. For example, novel nicotinic acid derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, to evaluate their potential as anti-inflammatory agents. nih.gov These studies typically involve preparing the three-dimensional structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the best binding poses. The interactions observed, such as hydrogen bonds and hydrophobic interactions, provide a rationale for the molecule's potential biological activity.

While direct docking studies on this compound are not extensively reported in the literature, the principles from studies on analogous compounds can be applied. A hypothetical docking study of this compound would likely show the pyridine nitrogen and the carboxylic acid group forming key hydrogen bonds with amino acid residues in a receptor's active site. The oxo group could also participate in hydrogen bonding or polar interactions.

Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site Based on Analogous Compounds

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Pyridine Nitrogen | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |

| Carboxylic Acid OH | Aspartate, Glutamate, Histidine | Hydrogen Bond Donor/Acceptor |

| Carboxylic Acid C=O | Arginine, Lysine | Hydrogen Bond Acceptor |

| α-Keto Group | Water molecule, Polar residues | Hydrogen Bond Acceptor |

| Aromatic Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Rational Design and Virtual Screening of this compound Derivatives

Rational drug design and virtual screening are computational strategies to identify and optimize new drug candidates. Starting from a lead compound like this compound, new derivatives can be designed to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.

Virtual screening involves computationally testing large libraries of molecules for their potential to bind to a specific biological target. This can be done through ligand-based or structure-based approaches. In a ligand-based approach, a model is built based on a set of known active molecules, and new molecules are screened for their similarity to this model. In a structure-based approach, molecules are docked into the three-dimensional structure of the target protein, as described in the previous section.

The synthesis of various derivatives of nicotinic acid, a core component of Oxo(3-pyridinyl)acetic acid, has been widely reported, often guided by computational insights. For example, acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have been synthesized and evaluated for their antimicrobial activity, with molecular docking used to rationalize their activity. mdpi.com Similarly, virtual screening of compound libraries against targets like the influenza A virus nucleoprotein has led to the discovery of novel inhibitors containing pyridone moieties. acs.org

For this compound, a virtual screening campaign could be designed to find derivatives with enhanced activity against a chosen target. The screening library could include molecules with various substituents on the pyridine ring or modifications to the acetic acid side chain.

Table 2: Examples of Virtual Screening Approaches for Pyridine-Containing Compounds

| Screening Type | Description | Example Application |

| Structure-Based Virtual Screening | Docking of a large chemical library into the 3D structure of a biological target. | Identifying novel inhibitors of influenza A virus nucleoprotein. acs.org |

| Ligand-Based Virtual Screening | Building a pharmacophore model based on known active compounds and screening for molecules that fit the model. | Discovering new anti-inflammatory agents based on the nicotinic acid scaffold. nih.gov |

| Fragment-Based Screening | Screening smaller molecular fragments and then growing or linking them to create more potent ligands. | Discovery of pan-KRAS inhibitors. acs.org |

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry also allows for the investigation of the energetics and mechanisms of chemical reactions. For this compound, this can include studying its synthesis, decomposition, or metabolic pathways.

Application of Transition State Theory for Reaction Rate Constant Prediction

Transition state theory (TST) is a fundamental concept in chemical kinetics used to calculate the rates of elementary reactions. wikipedia.org It postulates the existence of a high-energy transition state that reactants must pass through to become products. Computational methods, particularly density functional theory (DFT), can be used to locate the geometry of this transition state and calculate its energy. This information, along with the energies of the reactants, allows for the calculation of the activation energy and, subsequently, the reaction rate constant.

The synthesis of pyridine derivatives has also been studied computationally. For example, the reaction of N-vinyl and N-aryl amides to form pyridines has been described, a process that involves several intermediates and transition states. acs.org These computational studies help to elucidate the reaction mechanism and predict the feasibility of different synthetic routes.

Influence of Solvation Models on Reaction Energetics and Equilibria

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction's thermodynamics and kinetics. Computational solvation models are used to account for these effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant.

The choice of solvation model can significantly affect the calculated reaction energies and equilibria. For example, in the synthesis of pyridine from pyrylium (B1242799) salt, DFT calculations have shown that the enthalpy of the reaction is more favorable in a less polar solvent like ethanol (B145695) compared to water. unjani.ac.id This highlights the importance of considering the solvent environment in computational studies.

Different continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are available and have been benchmarked for their accuracy in calculating solvation free energies for a variety of neutral and ionic compounds. researchgate.net The accuracy of these models is crucial for obtaining reliable predictions of reaction outcomes in solution. For a molecule like this compound, which has both polar and nonpolar regions, the choice of an appropriate solvation model would be critical for accurately predicting its behavior in different solvent environments.

Table 3: Common Solvation Models Used in Computational Chemistry

| Model Type | Model Name | Description |

| Implicit (Continuum) | Polarizable Continuum Model (PCM) | The solvent is represented as a polarizable dielectric continuum. |

| Implicit (Continuum) | Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute. |

| Explicit | --- | Individual solvent molecules are included in the quantum mechanical calculation. |

Applications of Oxo 3 Pyridinyl Acetic Acid Hydrate in Complex Chemical Synthesis and Materials Science

Building Block in Advanced Heterocyclic Synthesis

The presence of the pyridine (B92270) nucleus and the α-oxoacetic acid functional group allows oxo(3-pyridinyl)acetic acid hydrate (B1144303) to serve as a key starting material for the synthesis of a wide range of heterocyclic compounds. Pyridine and its derivatives are fundamental components in medicinal chemistry, natural product synthesis, and agrochemistry due to their diverse biological activities. researchgate.net

Precursor for Novel Pyridine-Fused Ring Systems

Oxo(3-pyridinyl)acetic acid hydrate is an important precursor for the synthesis of novel pyridine-fused ring systems. These fused heterocyclic structures are of great interest due to their potential pharmacological properties. For instance, pyridopyrimidines, which can be synthesized from pyridine derivatives, have shown anticancer, anticonvulsant, and antibacterial activities. nih.gov The synthesis often involves the cyclization of a pyridine derivative with another reagent. For example, a new series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized starting from a substituted pyridine, which was then subjected to acylation and intramolecular heterocyclization. nih.gov

Synthesis of Bioactive Pyridine Derivatives and Analogs

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. researchgate.net this compound can be utilized to create a variety of bioactive pyridine derivatives. These derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. researchgate.net For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, demonstrating significant antibacterial activity. nih.gov The synthesis involved multiple steps starting from commercially available pyridine derivatives. nih.gov

Ligand and Catalyst Design

The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, making it a useful precursor for the design of ligands and catalysts.

Precursors for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial for enantioselective synthesis, a key process in the production of pharmaceuticals. Pyridine-containing chiral ligands, such as pyridine-oxazolines (PyOX), have gained prominence in asymmetric catalysis. rsc.orgresearchgate.net While direct use of this compound as a precursor for these specific ligands is not extensively documented in the provided results, its structural motifs are relevant. The synthesis of chiral pyridine-oxazoline ligands often starts from readily available pyridine derivatives and involves their reaction with chiral amino alcohols. researchgate.net These ligands have been successfully used in various asymmetric reactions, including copper-catalyzed cyclopropanation and palladium-catalyzed allylic alkylation. researchgate.netresearchgate.net The development of new chiral ligands is an active area of research, with a focus on creating structures that can fine-tune stereocontrol in catalytic processes. dicp.ac.cn

Role in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. nih.gov The formation of MOFs relies on the coordination of metal ions with organic linkers. Pyridine-containing molecules are frequently used as linkers in the synthesis of MOFs. researchgate.netuniversityofgalway.iersc.org For instance, 2,2′-bipyridine-4,4′-dicarboxylic acid, which contains two pyridine rings, is a well-known ligand for producing MOFs. researchgate.net The carboxylate group and the pyridine nitrogen of molecules like this compound have the potential to coordinate with metal centers, leading to the formation of coordination polymers or MOFs. Research has shown that MOFs can be functionalized with acidic groups, such as acetic acid, to enhance their catalytic activity. nih.govresearchgate.net

Intermediate in Natural Product and Active Pharmaceutical Ingredient (API) Synthesis

An intermediate is a substance produced during a chemical process that is then used to create the final product, such as an Active Pharmaceutical Ingredient (API). hnsincere.com High-quality intermediates are essential for ensuring the efficacy and safety of the final drug. hnsincere.com 3-Pyridineacetic acid, a related compound, is a known key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. google.com While direct evidence for the use of this compound as an intermediate is not explicitly detailed in the provided search results, its structural similarity to key intermediates suggests its potential in the synthesis of complex APIs. The development of efficient synthetic routes, often utilizing flow chemistry, is crucial for the large-scale production of pharmaceuticals. beilstein-journals.org

Synthetic Routes to Complex Alkaloids and Pyrido-Scaffolds

An extensive search of chemical literature did not yield any specific examples or methodologies where this compound is employed as a key starting material or intermediate in the total synthesis of complex alkaloids or the construction of diverse pyrido-scaffolds. The reactivity of its α-keto acid and pyridine functionalities suggests potential for such applications, but this has not been demonstrated in reported synthetic routes.

Strategic Precursor for Pharmaceutical Intermediates and Lead Compounds

There is no substantial evidence in the surveyed literature to suggest that this compound is a widely used strategic precursor for the generation of pharmaceutical intermediates or as a foundational scaffold for lead compound discovery. While related pyridine-based carboxylic acids are pivotal in medicinal chemistry, the specific contributions of this α-keto acid hydrate are not prominently featured in patent literature or drug discovery research articles.

Application in Advanced Materials Science

Functional Monomer for Polymer Chemistry and Oligomer Synthesis